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Compound of Interest

Compound Name:
Methyl 2-methylquinoline-6-

carboxylate

Cat. No.: B180422 Get Quote

An In-depth Technical Guide to Methyl 2-
methylquinoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and

biological properties of Methyl 2-methylquinoline-6-carboxylate. The information is curated

for professionals in research and development, with a focus on data-driven insights and

experimental protocols.

Chemical Identity and Physical Properties
Methyl 2-methylquinoline-6-carboxylate, with the CAS Number 108166-01-4, is a

heterocyclic compound belonging to the quinoline family. Quinolines are a significant class of

compounds in medicinal chemistry, often serving as scaffolds for the development of

therapeutic agents.[1]

Structure and Identifiers

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b180422?utm_src=pdf-interest
https://www.benchchem.com/product/b180422?utm_src=pdf-body
https://www.benchchem.com/product/b180422?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9533295/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value

IUPAC Name methyl 2-methylquinoline-6-carboxylate[2]

CAS Number 108166-01-4[2]

Molecular Formula C₁₂H₁₁NO₂[2]

Canonical SMILES CC1=NC2=C(C=C1)C=C(C=C2)C(=O)OC[2]

InChI Key KGSIXOOGGCSYTB-UHFFFAOYSA-N[2]

Physicochemical Properties
A summary of the key physicochemical properties is presented below. These values are critical

for understanding the compound's behavior in various experimental settings.

Property Value Source

Molecular Weight 201.22 g/mol PubChem[2]

Physical Form Solid ChemScene

Melting Point 103-105 °C ChemScene

Boiling Point (Predicted) 320.3 ± 22.0 °C at 760 mmHg ChemScene

Flash Point (Predicted) 147.5 ± 22.3 °C ChemScene

XLogP3 (Predicted) 2.4 PubChem[2]

Synthesis and Characterization
The synthesis of Methyl 2-methylquinoline-6-carboxylate can be approached as a two-step

process: the formation of the quinoline core followed by esterification.

Synthesis of 2-methylquinoline-6-carboxylic acid
(Precursor)
The precursor, 2-methylquinoline-6-carboxylic acid, can be synthesized via the Doebner-von

Miller reaction. This classic method involves the reaction of an aromatic amine with an α,β-
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unsaturated carbonyl compound.[3][4][5]

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-

aminobenzoic acid (1 equivalent) with concentrated hydrochloric acid.

Addition of Aldehyde: To this acidic mixture, slowly add crotonaldehyde (1.2 equivalents).

The reaction is typically exothermic.[6]

Heating: Heat the reaction mixture under reflux for several hours. The progress of the

reaction should be monitored by Thin Layer Chromatography (TLC).

Work-up: After completion, cool the mixture and neutralize it with a concentrated base

solution (e.g., sodium hydroxide) to precipitate the crude product.

Purification: The crude 2-methylquinoline-6-carboxylic acid can be purified by

recrystallization from an appropriate solvent system.
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Doebner-von Miller Synthesis Workflow
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Caption: Workflow for the synthesis of the precursor acid.

Esterification to Methyl 2-methylquinoline-6-carboxylate
The final product is obtained through the Fischer esterification of the carboxylic acid precursor

with methanol, catalyzed by a strong acid.
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Reaction Setup: Suspend 2-methylquinoline-6-carboxylic acid (1 equivalent) in an excess of

methanol, which acts as both the solvent and the reagent.

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid

or p-toluenesulfonic acid.[7]

Heating: Heat the mixture to reflux for several hours until the reaction is complete, as

monitored by TLC.

Work-up: Cool the reaction mixture and remove the excess methanol under reduced

pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a

saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine

wash.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to

yield the crude ester. Further purification can be achieved by column chromatography or

recrystallization.
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Fischer Esterification Workflow

Reactants

Process

Product

2-Methylquinoline-6-carboxylic Acid

Reflux

Methanol (Excess) H₂SO₄ (Catalyst)

Solvent Removal & Neutralization

Purification (Chromatography)

Methyl 2-methylquinoline-6-carboxylate

Click to download full resolution via product page

Caption: Workflow for the final esterification step.

Spectral Characterization
While specific experimental spectral data for Methyl 2-methylquinoline-6-carboxylate is not

readily available in public databases, the expected spectral features can be predicted based on

its structure and data from similar compounds.
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¹H NMR: The spectrum is expected to show signals for the methyl group on the quinoline

ring (a singlet around 2.5-2.7 ppm), the methyl group of the ester (a singlet around 3.9-4.1

ppm), and a series of signals in the aromatic region (7.0-9.0 ppm) corresponding to the

protons on the quinoline ring system.

¹³C NMR: The spectrum would display characteristic peaks for the two methyl carbons, the

ester carbonyl carbon (around 165-170 ppm), and the aromatic carbons of the quinoline

core.

IR Spectroscopy: Key absorption bands would be expected for C=O stretching of the ester

(around 1720 cm⁻¹), C-O stretching, and C=C and C=N stretching vibrations from the

aromatic quinoline ring.

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 201.22.

Biological Activity and Potential Applications
The quinoline scaffold is a cornerstone in the development of drugs with a wide range of

biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1]

Derivatives of quinoline are known to be bioactive and are used in the synthesis of various

dyes and pharmaceuticals.[8]

While specific studies on the biological activity of Methyl 2-methylquinoline-6-carboxylate
are limited, research on closely related 2,6-disubstituted quinoline derivatives has shown

potential. For instance, a series of 2-substituted quinoline-6-carboxamides were synthesized

and evaluated as potential antagonists for the metabotropic glutamate receptor 1 (mGluR1),

which is a target for treating neuropathic pain.

The precursor, 2-methylquinoline-6-carboxylic acid, is recognized as a versatile building block

in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, as well

as in the development of fluorescent dyes and corrosion inhibitors.

Future Research Directions
The structural features of Methyl 2-methylquinoline-6-carboxylate make it an interesting

candidate for further investigation in several areas:
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Antimicrobial Screening: Given the known antimicrobial properties of many quinoline

derivatives, this compound could be screened against a panel of bacterial and fungal strains.

Anticancer and Cytotoxicity Assays: Evaluation of its effect on various cancer cell lines could

reveal potential as an anticancer agent.

Enzyme Inhibition Studies: Its potential to inhibit key enzymes involved in disease pathways

could be explored through targeted assays.

The logical progression for investigating the therapeutic potential of this compound is outlined

below.
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Drug Discovery & Development Pathway
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Caption: A potential pathway for drug discovery research.
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Safety and Handling
Based on data for related quinoline compounds, Methyl 2-methylquinoline-6-carboxylate
should be handled with care. Quinolines can be harmful if swallowed and may cause skin and

eye irritation.[9] Standard laboratory safety protocols, including the use of personal protective

equipment such as gloves, safety glasses, and a lab coat, should be strictly followed. The

compound should be stored in a cool, dry, and well-ventilated area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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